![molecular formula C7H4N2O2 B1603823 1H-Pyrrolo[2,3-c]pyridine-2,3-dione CAS No. 92635-33-1](/img/structure/B1603823.png)

1H-Pyrrolo[2,3-c]pyridine-2,3-dione

Übersicht

Beschreibung

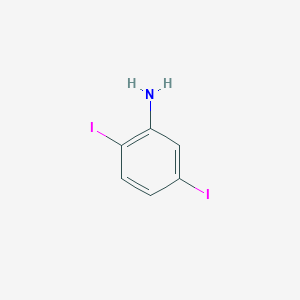

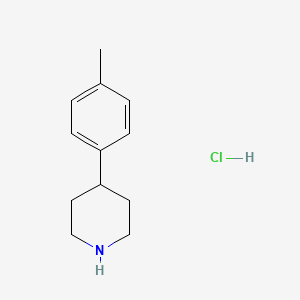

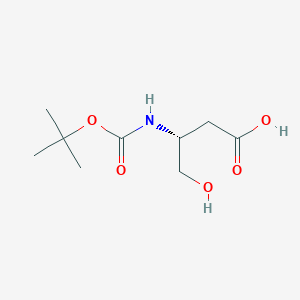

1H-Pyrrolo[2,3-c]pyridine-2,3-dione is a chemical compound with the molecular formula C7H4N2O2 . It has a molecular weight of 148.12 . It is a yellow solid .

Synthesis Analysis

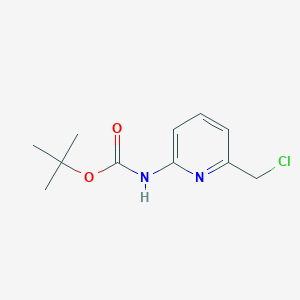

The synthesis of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives has been reported in the literature . These derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .Molecular Structure Analysis

The molecular structure of 1H-Pyrrolo[2,3-c]pyridine-2,3-dione is characterized by a pyrrolopyridine core . The 5-position of the 1H-pyrrolo[2,3-b]pyridine ring is close to G485, and a group that could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 to improve the activity .Physical And Chemical Properties Analysis

1H-Pyrrolo[2,3-c]pyridine-2,3-dione is a yellow solid . Its InChI code is 1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11) .Wissenschaftliche Forschungsanwendungen

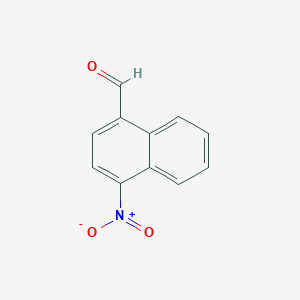

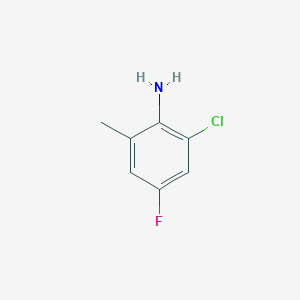

Corrosion Inhibition Properties 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives have been studied for their effectiveness as corrosion inhibitors. Research has shown these compounds, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), exhibit significant inhibitory action against carbon steel corrosion in hydrochloric acid medium. These derivatives act as mixed-type inhibitors, with their efficiency increasing alongside concentration. The adsorption of these compounds on steel surfaces follows Langmuir’s adsorption isotherm, indicating a chemisorption process as the primary mechanism of action (Zarrouk et al., 2015).

Antioxidant Activity Analysis Another application area for 1H-Pyrrolo[2,3-c]pyridine-2,3-dione derivatives is in antioxidant activity analysis. A computational study on the antioxidant active Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione has provided insights into its vibrational analysis, structure-property relationship, and theoretical understanding of its antioxidant capabilities. This research highlights the compound's potential in pharmaceutical and medicinal chemistry due to its structural features and electronic properties (Boobalan et al., 2014).

Photodegradation and Stability Studies Pyrrolo[3,4-c]pyridine-1,3-dione derivatives have also been the subject of photodegradation and stability studies. These compounds have been observed to be extremely unstable in alkaline mediums, photolabile, and display varying degrees of stability in acidic and neutral mediums. Their sensitivity to oxidizing agents and light exposure is highly dependent on their chemical structure, offering valuable information for developing stable pharmaceutical compounds (Muszalska et al., 2015).

Semiconducting Properties in Organic Electronics The semiconducting properties of pyrrolo[3,4-c]pyrrole-1,3-dione-based polymers have been explored for their potential in organic electronics, particularly in organic thin film transistors (OTFTs). These polymers, constructed with quaterthiophene units, have shown promising p-channel charge transport performance, with significant hole mobility. This application demonstrates the material's potential for use in organic electronics and device fabrication (Guo et al., 2014).

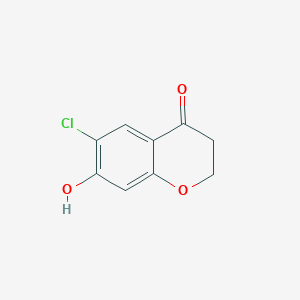

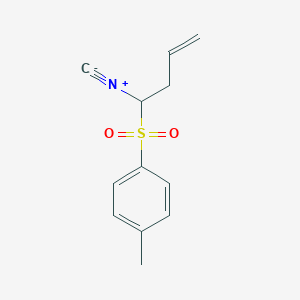

Electrochemical and Self-assembly Properties Further, nitrogen-embedded small molecules derived from 1H-Pyrrolo[2,3-c]pyridine-2,3-dione have been investigated for their electrochemical properties, self-assembly behavior, and n-channel transport characteristics in field-effect transistors. These studies contribute to the understanding of molecular materials in electronic devices, revealing how specific structural modifications, like chlorine atom addition, can impact material properties and device performance (Zhou et al., 2019).

Eigenschaften

IUPAC Name |

1H-pyrrolo[2,3-c]pyridine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-4-1-2-8-3-5(4)9-7(6)11/h1-3H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVRCGUXSOLNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00626729 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |

CAS RN |

92635-33-1 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00626729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

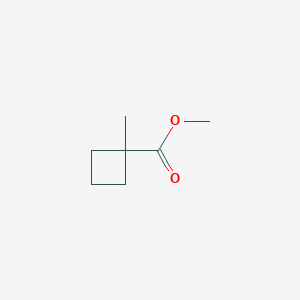

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)